molecular formula C19H23N5O2 B5622329 2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one

2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5622329
M. Wt: 353.4 g/mol
InChI Key: WOGLXDNDUFBSGV-UHFFFAOYSA-N
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Description

The compound "2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one" is a synthetic molecule with potential pharmacological applications. It belongs to the class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, characterized by a diazaspiro core, which has been explored for various biological activities, including antihypertensive, antimicrobial, and anticonvulsant effects.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting with the formation of the diazaspiro[4.5]decan-2-one core, followed by functionalization at the 8th position. For example, Caroon et al. (1981) describe the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for antihypertensive screening (Caroon et al., 1981).

Molecular Structure Analysis

Molecular structure analyses, such as X-ray crystallography, have been pivotal in confirming the configurations of synthesized compounds. For instance, the molecular and crystal structures of various diazaspiro[4.5]decane derivatives have been determined to establish their geometric and electronic structures, aiding in the understanding of their pharmacological potential (Quadrelli et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving diazaspiro[4.5]decane derivatives typically focus on modifications at the spiro center or the incorporation of functional groups that affect their biological activity. The reactivity of these compounds can be manipulated to introduce various substituents, influencing their pharmacological profile. For example, Dalloul et al. (2017) synthesized a new series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes, demonstrating their approach to modifying the core structure to achieve desired antimicrobial activities (Dalloul et al., 2017).

properties

IUPAC Name

2-ethyl-8-[4-(1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-2-22-12-19(11-17(22)25)7-9-23(10-8-19)18(26)15-3-5-16(6-4-15)24-13-20-21-14-24/h3-6,13-14H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGLXDNDUFBSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=NN=C4)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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